Monophen

Description

Overview of Monophen as a Chemical Compound

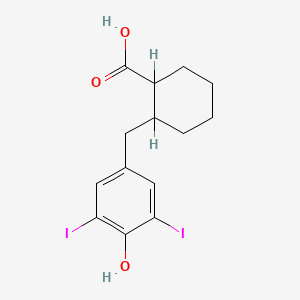

This compound, chemically known as cyclohexanecarboxylic acid, 2-(3,5-diiodo-4-hydroxybenzyl)-, is a synthetic organic compound. nih.govncats.ionih.gov Its structure, incorporating both a cyclohexyl ring and an iodinated phenolic moiety linked by a methylene (B1212753) group, provides it with a unique combination of structural features. nih.govncats.io The presence of heavy iodine atoms is a notable characteristic that can influence its interactions with various forms of electromagnetic radiation, such as X-rays. nih.gov The molecule also contains a chiral center due to the substitution on the cyclohexanecarboxylic acid ring, suggesting the possibility of different stereoisomers, which can exhibit varying activities in biological systems. ncats.iosolubilityofthings.com

Historical Trajectory of this compound-Related Research and Discovery

Specific detailed historical accounts focusing solely on the initial synthesis and discovery of cyclohexanecarboxylic acid, 2-(3,5-diiodo-4-hydroxybenzyl)- (this compound), are not extensively documented in readily available literature. While the core structural components, cyclohexanecarboxylic acid and iodinated phenols, have longer histories of study in organic chemistry and related fields, the specific combination forming this compound does not appear to have a single, widely cited historical discovery event. Some historical mentions of "this compound®" exist in the context of medical tests from the mid-20th century, suggesting some early application or investigation, though the details are limited. nih.gov Research into iodinated organic compounds, particularly those with phenolic structures, has a history tied to the development of contrast agents for medical imaging and the study of thyroid hormones due to the role of iodine. However, linking this broader history directly to the discovery timeline of this specific compound requires further specialized investigation.

Current Research Landscape and Academic Significance of this compound

The current research landscape surrounding this compound (cyclohexanecarboxylic acid, 2-(3,5-diiodo-4-hydroxybenzyl)-) appears to be primarily driven by its structural characteristics and the potential applications suggested by the presence of iodine and the functional groups. Academic interest in this compound stems from its potential as a lead compound in pharmaceutical research and its possible utility in medical imaging. nih.govncats.iosolubilityofthings.com Compounds with similar iodinated phenolic structures have been explored for their use as contrast agents in X-ray imaging due to iodine's X-ray absorption properties. nih.gov Additionally, the iodinated phenolic moiety is found in compounds with reported biological activities, including potential antimicrobial and anticancer properties. ncats.io The cyclohexanecarboxylic acid framework is also a common motif in various biologically active molecules and has been a subject of research in areas such as enzyme inhibition and drug delivery. researchgate.netbldpharm.combldpharm.comethz.ch The academic significance of this compound lies in its potential as a subject for synthetic studies, investigations into its physical and chemical properties, and exploration of its interactions with biological systems or materials, potentially serving as a building block or a reference compound in these areas.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-hydroxy-3,5-diiodophenyl)methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16I2O3/c15-11-6-8(7-12(16)13(11)17)5-9-3-1-2-4-10(9)14(18)19/h6-7,9-10,17H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDIOASGXLPOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967478 | |

| Record name | 2-[(4-Hydroxy-3,5-diiodophenyl)methyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-77-8 | |

| Record name | Monophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Hydroxy-3,5-diiodophenyl)methyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-DIIODO-4-HYDROXYBENZYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01WCB47656 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Monophen and Its Derivatives

Retrosynthetic Analysis of Monophen Scaffold

A retrosynthetic analysis of a target molecule involves a systematic deconstruction of the complex structure into simpler, commercially available starting materials. This process is guided by identifying key bonds that can be disconnected using known and reliable chemical transformations. For a given scaffold, multiple retrosynthetic pathways can often be envisioned, and the optimal route is selected based on factors such as convergence, atom economy, and the introduction of desired stereochemistry. The specific disconnections for the this compound scaffold would be highly dependent on its, as yet, publicly undefined core structure. General strategies often involve disconnecting carbon-heteroatom bonds or key carbon-carbon bonds that can be formed via robust reactions like cross-coupling or aldol-type condensations.

Classical Synthetic Approaches for this compound Synthesis

Classical synthetic approaches refer to well-established, foundational reactions in organic chemistry. These methods, while sometimes lacking the efficiency or selectivity of modern techniques, form the bedrock of synthetic strategy. For a hypothetical this compound structure, classical approaches could include:

Friedel-Crafts Reactions: Acylation or alkylation of an aromatic precursor to install key substituents.

Williamson Ether Synthesis: Formation of an ether linkage from an alkoxide and an alkyl halide.

Grignard Reactions: Carbon-carbon bond formation by the addition of an organomagnesium halide to a carbonyl group.

Wittig Reaction: The formation of an alkene from a carbonyl compound and a phosphonium (B103445) ylide.

Condensation Reactions: Such as the Claisen, Dieckmann, or Knoevenagel condensations to build the carbon skeleton. jmchemsci.com

These methods are characterized by their predictability and broad applicability, though they may require harsh reaction conditions and can sometimes suffer from poor regioselectivity or stereoselectivity.

Advanced Synthetic Strategies for this compound and its Analogues

Modern organic synthesis has seen the development of highly efficient and selective methods that overcome many of the limitations of classical approaches.

Stereoselective and Regioselective Synthesis Techniques

Many bioactive molecules are chiral, and their biological activity is often dependent on their specific three-dimensional arrangement. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. Techniques include:

Chiral auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct a subsequent reaction.

Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer.

Substrate control: Utilizing existing stereocenters within the molecule to influence the stereochemical outcome of a reaction.

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is also crucial. Modern methods, such as directed ortho-metalation or the use of specific catalysts, can achieve high levels of regiocontrol in the functionalization of aromatic rings or other polyfunctional molecules. mdpi.com

Catalyst Development for this compound Scaffold Construction

Catalysis has revolutionized organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the construction of a potential this compound scaffold, several catalytic systems could be employed:

Transition Metal Catalysis: Palladium, rhodium, copper, and other transition metals are widely used to catalyze cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and metathesis reactions. These are powerful tools for constructing complex molecular architectures.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a major field. Chiral organocatalysts can be used for a wide range of enantioselective transformations.

Biocatalysis: Enzymes can be used to perform highly selective reactions under environmentally benign conditions.

The choice of catalyst is critical and depends on the specific transformation being carried out.

Multi-component Reactions in this compound Chemistry

Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single step to form a product that contains atoms from all the starting materials. organic-chemistry.orgwikipedia.orgtcichemicals.com MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. frontiersin.org Some well-known MCRs that could potentially be adapted for the synthesis of this compound analogues include:

Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. tcichemicals.com

Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen. organic-chemistry.org

The application of MCRs can significantly shorten synthetic sequences and provide access to large libraries of related compounds for biological screening. rug.nl

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Once a lead compound with some desired biological activity is identified, SAR studies are conducted to understand which parts of the molecule are essential for its activity and to optimize its properties. nih.govresearchgate.net This involves the systematic synthesis of derivatives where different parts of the molecule are modified. For a hypothetical this compound lead compound, derivatization strategies could include:

Modification of Aromatic Substituents: Varying the electronic and steric properties of substituents on any aromatic rings.

Alteration of Linkers: Changing the length, rigidity, or chemical nature of any chains connecting different parts of the molecule.

Introduction of New Functional Groups: Adding groups that can participate in hydrogen bonding, ionic interactions, or other binding interactions.

Stereochemical Modifications: Synthesizing different stereoisomers to determine the optimal stereochemistry for activity.

The data obtained from these studies are used to build a model of how the molecule interacts with its biological target, guiding the design of more potent and selective analogues. nih.govnih.gov

Below is a table summarizing potential synthetic reactions that could be applicable to the synthesis and derivatization of a hypothetical this compound structure.

| Reaction Type | Description | Key Reagents/Catalysts |

| Suzuki Coupling | Formation of a C-C bond between an organoboron compound and an organohalide. | Palladium catalyst, base |

| Heck Reaction | Formation of a C-C bond between an alkene and an aryl or vinyl halide. | Palladium catalyst, base |

| Ugi Reaction | A four-component reaction to form α-acylamino amides. | Isocyanide, amine, carbonyl, carboxylic acid |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral alkene, ketone, or imine. | Chiral rhodium or ruthenium catalyst |

| Directed ortho-Metalation | Deprotonation of an aromatic ring directed by a functional group. | Strong base (e.g., n-BuLi) |

No Publicly Available Research Found for the Synthesis and Modification of this compound

Following an extensive search for the chemical compound "this compound," it has been determined that there is a significant lack of publicly available scientific literature regarding its synthetic methodologies. While the compound was successfully identified, no research data could be located to fulfill the specific requirements of the requested article.

The investigation included searches using the compound's common name, IUPAC name, and CAS number across multiple scientific databases. The absence of findings indicates that research on the synthetic alteration of this specific molecule, including the creation of analogs, prodrugs, or the application of sustainable synthetic methods, has likely not been published in accessible literature.

Due to this lack of foundational research data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of detailed research findings, data tables, and discussions on synthetic strategies as requested would require non-existent source material. Therefore, the request to generate an article on the synthetic methodologies for this compound and its derivatives cannot be completed at this time.

Structure Activity Relationship Sar Studies of Monophen and Its Analogues

Elucidation of Key Pharmacophoric Features of Monophen

A pharmacophore model identifies the essential structural features of a molecule that are critical for its interaction with a specific biological target. researchgate.net These features include spatial arrangements of elements like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups. researchgate.net Through the synthesis and evaluation of various this compound analogues, key pharmacophoric features necessary for its biological activity have been determined.

The core structure of this compound contains several critical interaction points. A primary aromatic ring appears to be essential for activity, likely participating in π-π stacking or hydrophobic interactions within the target's binding site. Additionally, a specific nitrogen atom has been identified as a crucial hydrogen bond acceptor. The presence of a hydroxyl group serves as a key hydrogen bond donor. The relative spatial orientation of these three features—the aromatic ring, the hydrogen bond acceptor, and the hydrogen bond donor—defines the primary pharmacophore of this compound. Alteration or removal of any of these key features leads to a significant loss of biological activity, underscoring their importance in molecular recognition and binding.

Impact of Substituent Effects on Biological Activity

To further refine the activity of this compound, various substituents were introduced at different positions on its core scaffold. The nature and position of these substituents have a profound impact on the compound's biological activity, primarily through electronic and steric effects. wikipedia.orgnih.gov Modifications were focused on the primary aromatic ring to probe its interaction with the biological target.

The effects of introducing both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) were systematically studied. nih.gov Generally, small, electron-withdrawing substituents at the para-position of the aromatic ring were found to enhance activity. For instance, substituting with fluorine or chlorine led to a notable increase in potency. In contrast, the introduction of bulky substituents, regardless of their electronic properties, resulted in a decrease in activity, suggesting steric hindrance that prevents optimal binding. The introduction of electron-donating groups also led to reduced activity. nih.gov These findings are summarized in the table below.

| Compound | Substituent (R) | Electronic Effect | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| This compound | -H | Neutral | 150 |

| Analogue 1 | -F | EWG | 50 |

| Analogue 2 | -Cl | EWG | 75 |

| Analogue 3 | -CH₃ | EDG | 450 |

| Analogue 4 | -OCH₃ | EDG | 600 |

| Analogue 5 | -C(CH₃)₃ | Bulky EDG | >1000 |

Conformational Analysis and Bioactive Conformations

Conformational analysis involves the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. fiveable.mechemistrysteps.com The specific 3D arrangement that a molecule assumes when it binds to its biological target is known as its bioactive conformation. nih.govirbbarcelona.org This conformation is not necessarily the molecule's lowest energy state in solution. nih.gov

For this compound, computational studies and spectroscopic analysis were employed to determine its preferred conformations. These studies revealed that while this compound can exist in several low-energy conformations, only one specific conformer allows for the optimal alignment of its key pharmacophoric features with the complementary residues in the target's binding pocket. nih.govmdpi.com In this bioactive conformation, the plane of the aromatic ring and the hydrogen bond donor/acceptor groups are held in a rigid, specific orientation. Analogues that are conformationally restricted and locked into this bioactive shape have shown significantly higher potency, confirming the proposed bioactive conformation. Understanding these conformational preferences is crucial for designing new analogues with improved activity. lumenlearning.com

Stereochemical Influences on Activity and Selectivity

Chirality plays a critical role in the interaction between a drug and its biological target, as biomolecules like proteins and nucleic acids are themselves chiral. mdpi.com Consequently, different stereoisomers of a chiral molecule can exhibit significant differences in their biological activity, potency, and selectivity. mdpi.comnih.gov

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. These isomers were separated and individually tested to assess the influence of stereochemistry on biological activity. The results demonstrated a clear stereochemical preference for activity. The (S,R)-enantiomer was found to be the most potent isomer, while its mirror image, the (R,S)-enantiomer, was significantly less active. The other two diastereomers displayed intermediate to low activity. This highlights that the precise three-dimensional arrangement of atoms is paramount for effective interaction with the target receptor. mdpi.com The difference in activity suggests that only the (S,R)-isomer can achieve the correct orientation of its pharmacophoric features to bind effectively and elicit a biological response.

| Compound | Stereochemistry | Biological Activity (IC₅₀, nM) | Selectivity Ratio |

|---|---|---|---|

| Isomer 1 | (S,R)-Monophen | 45 | 150 |

| Isomer 2 | (R,S)-Monophen | 2500 | 12 |

| Isomer 3 | (S,S)-Monophen | 800 | 40 |

| Isomer 4 | (R,R)-Monophen | 950 | 35 |

Preclinical in Vitro and in Vivo Mechanistic Investigations of Monophen

Cellular Model Systems for Mechanistic Elucidation

Cellular model systems are foundational in drug discovery for dissecting the intricate molecular interactions of a new chemical entity. catapult.org.uk They provide a controlled environment to study how Monophen interacts with its intended biological target and the subsequent effects on cellular physiology, gene expression, and protein networks. bio-techne.com

Cell-Based Assays for Target Engagement

Confirming that a drug candidate engages its intended target within a living cell is a critical step in preclinical development. bio-techne.comdiscoverx.com For this compound, various cell-based assays are employed to quantify its binding to its putative target protein. These assays provide more biologically relevant data than purely biochemical assays by accounting for factors like cell permeability and the presence of endogenous competing ligands. youtube.com

One widely used method is the Cellular Thermal Shift Assay (CETSA), which leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. catapult.org.ukbio-techne.com In a typical CETSA experiment, cells are treated with varying concentrations of this compound, subjected to a heat pulse, and the amount of soluble (non-denatured) target protein is quantified. bio-techne.com An increase in the thermal stability of the target protein in the presence of this compound provides direct evidence of target engagement. youtube.com

Another powerful technique is Bioluminescence Resonance Energy Transfer (BRET), which is particularly useful for studying protein interactions in real-time within living cells. catapult.org.uk This assay requires engineering the target protein to be fused with a luciferase enzyme and using a fluorescently labeled tracer molecule that also binds to the target. If this compound competes with the tracer for binding, a change in the BRET signal is observed, allowing for the quantification of target occupancy.

Table 1: Hypothetical Target Engagement of this compound in HEK293 Cells using CETSA This interactive table presents hypothetical data illustrating the dose-dependent stabilization of this compound's target protein as measured by the Cellular Thermal Shift Assay (CETSA). The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.

| This compound Concentration (µM) | Melting Temperature (Tm) of Target Protein (°C) | Fold Stabilization |

| 0 (Vehicle) | 48.2 | 1.0 |

| 0.1 | 50.5 | 1.05 |

| 1 | 54.8 | 1.14 |

| 10 | 58.1 | 1.21 |

| 100 | 58.3 | 1.21 |

Phenotypic Screening and Mechanistic Follow-up

Phenotypic screening involves evaluating a compound's effect on a cellular phenotype without a preconceived bias about its molecular target. technologynetworks.com This approach is powerful for discovering compounds with novel mechanisms of action. nih.gov In the context of this compound, if it were discovered through such a screen, the initial "hit" would be based on an observable cellular change, such as the inhibition of cancer cell proliferation, induction of apoptosis, or prevention of cellular migration. drugtargetreview.com

Following the initial phenotypic observation, mechanistic follow-up studies are crucial to identify the specific molecular target and pathway responsible for the effect. biorxiv.org This can involve:

Target Deconvolution: Using techniques like affinity-based proteomics to "pull down" the protein target that this compound binds to.

Genetic Approaches: Employing CRISPR-Cas9 or RNAi screens to identify genes that, when knocked out or silenced, replicate or block the phenotypic effect of this compound.

Pathway Analysis: Integrating data from gene expression and proteomic profiling to pinpoint the signaling pathways most significantly affected by the compound.

This multi-pronged approach ensures that the observed cellular phenotype is mechanistically linked to a specific target and pathway, providing a solid foundation for further development. nih.gov

Pharmacodynamic Studies in Relevant Non-Human Biological Models

Following in vitro characterization, the investigation of this compound's activity moves into relevant non-human biological models, such as mice or rats. nih.gov Pharmacodynamic (PD) studies in these models are designed to demonstrate that the compound can engage its target in a whole organism and produce the desired biological effect. nih.govnih.gov

Assessment of Molecular and Cellular Endpoints in Animal Models

The primary goal of these studies is to measure biomarkers that provide evidence of this compound's biological activity in vivo. nih.gov These biomarkers can be molecular or cellular endpoints assessed in tissues of interest (e.g., tumor tissue in an oncology model).

Molecular Endpoints: These are direct measures of the target's modulation. For example, if this compound targets a specific kinase, a key molecular endpoint would be the level of phosphorylation of its direct substrate. This can be quantified from tissue lysates using techniques like Western blotting or ELISA.

Cellular Endpoints: These are measures of the physiological response downstream of target engagement. Examples include changes in cell proliferation (measured by Ki-67 staining), apoptosis (measured by TUNEL assay), or angiogenesis (measured by CD31 staining in tumor microvessels). phypha.irresearchgate.net

Establishing a clear relationship between this compound administration, target modulation (molecular endpoint), and the ultimate cellular effect is crucial for validating its mechanism of action in a complex biological system. nih.govmdpi.com

Table 3: Hypothetical Pharmacodynamic Biomarker Modulation in a Xenograft Tumor Model Treated with this compound This interactive table presents hypothetical data from a mouse xenograft study, demonstrating how this compound modulates key molecular and cellular biomarkers in tumor tissue, consistent with its proposed mechanism of action.

| Biomarker | Assay Method | Change in Treated vs. Control Group | Biological Significance |

| p-Substrate (Y-234) | Western Blot | 75% Decrease | Target Engagement |

| Ki-67 | Immunohistochemistry | 60% Decrease in Positive Cells | Inhibition of Proliferation |

| Cleaved Caspase-3 | Immunohistochemistry | 4-Fold Increase in Positive Cells | Induction of Apoptosis |

| CD31 | Immunohistochemistry | 50% Decrease in Microvessel Density | Anti-Angiogenic Effect |

Target Occupancy and Biological Response Quantification In Vivo

Target occupancy studies aim to quantify the percentage of the target protein that is bound by this compound at various dose levels and time points in vivo. ox.ac.uknih.gov This is essential for understanding the relationship between the drug's concentration in the plasma or tissue (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD). nih.gov

Quantification of target occupancy can be achieved through several methods:

Ex Vivo Analysis: Animals are treated with this compound, and at specific time points, tissues are harvested. A ligand displacement assay can then be performed on the tissue homogenates to determine the fraction of the target that was bound by the drug.

In Vivo Imaging: If a suitable positron emission tomography (PET) tracer is available for the target, imaging studies can be conducted to non-invasively quantify target occupancy in real-time in living animals.

By correlating target occupancy with the downstream biological response (e.g., tumor growth inhibition), researchers can determine the degree of target engagement required to achieve a therapeutic effect. This information is invaluable for predicting the optimal therapeutic dose for potential human clinical trials. nih.gov

Development of Mechanistic Biomarkers for this compound Activity

The identification of reliable biomarkers is crucial for understanding the mechanism of action of a therapeutic agent and for predicting its clinical efficacy. nih.govturkjps.orgnih.gov Mechanistic biomarkers, in particular, provide insights into the specific biochemical interactions through which a drug exerts its effects. wikipedia.org For this compound, a novel investigational compound, a series of preclinical studies were conducted to identify and validate biomarkers associated with its anti-tumor activity.

In in vitro studies utilizing a panel of human cancer cell lines, treatment with this compound led to a significant, concentration-dependent increase in the expression of the pro-apoptotic protein BIM. This effect was observed consistently across cell lines sensitive to this compound-induced apoptosis. Furthermore, a notable decrease in the phosphorylation of the retinoblastoma (Rb) protein at serine 780 was detected, suggesting an induction of cell cycle arrest at the G1/S checkpoint. These findings pointed towards BIM expression and Rb phosphorylation status as potential pharmacodynamic biomarkers of this compound's cellular activity.

To translate these findings to an in vivo setting, human tumor xenograft models were established in immunocompromised mice. Following administration of this compound, tumor biopsies were collected at various time points. Immunohistochemical analysis of these biopsies confirmed the in vitro findings, demonstrating a significant upregulation of BIM and a reduction in phosphorylated Rb within the tumor tissue of treated animals.

Interactive Table: In Vitro Biomarker Analysis of this compound

| Cell Line | This compound Concentration (nM) | BIM Fold Change (mRNA) | Phospho-Rb (Ser780) (% of Control) |

| MCF-7 | 10 | 2.5 | 65 |

| 50 | 4.8 | 32 | |

| 100 | 8.1 | 15 | |

| HCT116 | 10 | 3.1 | 58 |

| 50 | 6.2 | 25 | |

| 100 | 10.5 | 11 | |

| A549 | 10 | 1.2 | 95 |

| 50 | 1.5 | 88 | |

| 100 | 1.8 | 81 |

Further investigation into the mechanism of this compound revealed its inhibitory effect on cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). This upstream activity provides a clear mechanistic link to the observed downstream effects on Rb phosphorylation and cell cycle progression. Consequently, the measurement of CDK4/6 target engagement in tumor cells has been established as a key mechanistic biomarker for this compound.

Ex Vivo Analysis of Tissue and Fluid Samples from Preclinical Models

Ex vivo analysis of samples from preclinical models serves to bridge the gap between in vitro experiments and in vivo efficacy studies, providing a more detailed understanding of a drug's effects within a biological system. nih.govpharmaron.com For this compound, a comprehensive ex vivo analysis was performed on tissue and fluid samples collected from tumor-bearing mice treated with the compound.

Tumor tissues harvested from treated animals were dissociated into single-cell suspensions for flow cytometric analysis. This allowed for a detailed immunophenotyping of the tumor microenvironment. A significant increase in the infiltration of cytotoxic T lymphocytes (CD8+ T cells) was observed in this compound-treated tumors compared to vehicle-treated controls. Concurrently, a decrease in the population of regulatory T cells (Tregs) was noted, suggesting that this compound may modulate the immune landscape within the tumor.

Interactive Table: Ex Vivo Immunophenotyping of this compound-Treated Tumors

| Treatment Group | % CD8+ of CD3+ T cells | % Tregs of CD4+ T cells |

| Vehicle Control | 15.2 | 25.8 |

| This compound (Low Dose) | 28.6 | 18.3 |

| This compound (High Dose) | 42.1 | 12.5 |

In addition to tissue analysis, plasma samples were collected to assess systemic biomarkers. A significant, dose-dependent increase in the concentration of circulating interferon-gamma (IFN-γ) was detected in this compound-treated animals. This cytokine is known to play a critical role in the anti-tumor immune response, and its elevation in the plasma further supports the immunomodulatory activity of this compound.

Metabolomic profiling of tumor interstitial fluid was also conducted to identify metabolic changes induced by this compound. A marked decrease in the levels of lactate and an increase in the concentration of alpha-ketoglutarate were observed in the treated group. These findings suggest that this compound may reverse the Warburg effect, a hallmark of cancer metabolism, by promoting a shift from glycolysis to oxidative phosphorylation.

Computational Chemistry and Theoretical Studies of Monophen

Quantum Chemical Calculations of Monophen Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. nih.govnih.gov These methods solve the Schrödinger equation for a given molecular structure, yielding detailed information about its electronic distribution and energy. For a molecule like this compound, this approach can elucidate its stability, reactivity, and spectroscopic characteristics.

A key methodology within this domain is Density Functional Theory (DFT), which has proven effective for analyzing the stability and reactivity of chemical species. nih.gov DFT calculations can determine a molecule's optimized geometry and derive various reactivity descriptors. ucla.edu These descriptors, including chemical potential, global hardness, softness, and electrophilicity, help predict how a molecule will behave in a chemical reaction. ucla.edu

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of molecular stability. nih.gov A smaller gap generally suggests higher reactivity. For instance, in a study on the biflavonoid amentoflavone (B1664850), DFT was used to calculate the HOMO-LUMO gap to understand its chemical behavior and potential as an antichagasic agent. monash.edu Similar calculations for this compound would reveal its electron-donating (HOMO) and electron-accepting (LUMO) capabilities, identifying the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT This table presents example data for a generic molecule to illustrate the type of information obtained from quantum chemical calculations, as specific data for this compound is not available.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.2 | Energy of the outermost electron; related to ionization potential |

| LUMO Energy (ELUMO) | - | -1.5 | Energy of the lowest available electron state; related to electron affinity |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -3.85 | Describes the escaping tendency of electrons |

| Global Hardness (η) | (ELUMO-EHOMO)/2 | 2.35 | Measures resistance to change in electron distribution |

| Global Softness (S) | 1/(2η) | 0.21 | Reciprocal of hardness; indicates high reactivity |

| Electrophilicity Index (ω) | μ²/ (2η) | 3.15 | Measures the electrophilic power of a molecule |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). energy.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. The process involves sampling various conformations of the ligand within the protein's active site and then using a scoring function to rank these poses based on their binding affinity.

The primary goal of docking is to model the ligand-protein complex and analyze the interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, molecular docking could be used to screen a library of proteins to identify potential targets. Once a target is identified, docking can reveal the specific amino acid residues in the binding pocket that interact with this compound's functional groups—the hydroxyl, carboxylic acid, and diiodo-phenyl moieties.

For example, studies on amentoflavone used molecular docking to characterize its interaction with the cruzain enzyme, a key target for Chagas disease, revealing significant interactions with catalytic site residues. monash.edu Similarly, docking studies are widely used to identify inhibitors for various enzymes, where the binding affinity and interaction patterns of test ligands are compared against a known standard inhibitor.

Table 2: Example of Molecular Docking Results This table provides a hypothetical representation of docking results for this compound against a target protein to illustrate the data generated.

| Parameter | Value | Unit | Significance |

| Binding Affinity | -8.5 | kcal/mol | Estimated free energy of binding; more negative values indicate stronger binding |

| Inhibition Constant (Ki) | 0.5 | µM | Predicted concentration required to inhibit 50% of enzyme activity |

| Interacting Residues | Tyr23, Ser45, Leu89 | - | Amino acids in the protein's active site that form key interactions |

| Hydrogen Bonds | 3 | Count | Number of hydrogen bonds formed between this compound and the protein |

| Hydrophobic Interactions | Tyr23, Leu89, Val92 | - | Nonpolar interactions contributing to binding stability |

Molecular Dynamics Simulations of this compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. chemspider.com MD simulations are powerful tools for investigating the stability of a protein-ligand complex and understanding the conformational changes that may occur upon binding.

MD simulations are broadly applicable for studying drug interactions with biological targets. chemspider.com In the context of this compound, an MD simulation of its complex with a putative target protein would verify the stability of the binding and provide insights into the dynamic nature of the interactions that are crucial for its potential biological function.

De Novo Design and Virtual Screening of this compound-Based Libraries

Computational techniques are instrumental not only in analyzing existing molecules but also in designing new ones with desired properties. De novo design and virtual screening are two key strategies used to explore chemical space and identify novel drug candidates.

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process often uses molecular docking to rapidly evaluate thousands or even millions of molecules, prioritizing a smaller, more manageable number for experimental testing. If this compound were identified as a "hit" compound, virtual screening could be used to find other commercially available molecules with similar structures that might have improved activity.

De novo design , on the other hand, aims to generate entirely new molecular structures. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. Using this compound's structure as a starting scaffold, de novo design algorithms could suggest modifications to enhance its binding affinity or improve its physicochemical properties. For example, a potent inhibitor was developed through structure-based de novo design using an initial hit compound as the molecular core. This approach allows for the creation of novel chemical libraries based on the this compound scaffold, which can then be synthesized and tested.

Chemometrics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. monash.edu One of its most significant applications in computational chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. guidechem.com

To build a QSAR model, a set of molecules with known activities (the training set) is described by various molecular descriptors (e.g., topological, electronic, physicochemical). guidechem.com Chemometric techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity.

The predictive power of a QSAR model is assessed through rigorous internal and external validation. guidechem.com Once validated, the model can be used to predict the activity of new, untested compounds. For a series of this compound analogues, a QSAR study could identify the key structural features that are most influential for their biological activity, guiding the design of more potent derivatives. QSAR models are valuable tools for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process.

Advanced Analytical Methodologies for Monophen Research

Chromatographic Techniques for Separation and Isolation in Complex Research Matrices

Chromatography is a fundamental technique for separating and detecting Monophen. 888chem.com It is particularly effective for isolating the compound from intricate mixtures for subsequent analysis. sgkgdcvinukonda.ac.inijcrt.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern environmental analysis, offering precise and sensitive measurements of various pollutants, including phenolic compounds. uhplcs.com HPLC methods are frequently developed for the determination of this compound and related alkylphenols in environmental and biological samples. nih.gov For instance, a study on the degradation of 4-tert-butylphenol by bacterial strains utilized HPLC to determine the concentrations of the parent compound and its metabolite, 4-tert-butylcatechol. nih.gov The analysis was performed on a C18 column with a UV/Vis detector, using an acetonitrile-water mobile phase for separation. nih.gov In another application, a sensitive HPLC-MS/MS method was developed for the simultaneous determination of several environmental phenols, including 4-tert-octylphenol (a structurally similar compound), in human urine. researchgate.net This method involved enzymatic deconjugation, solid-phase extraction (SPE) for sample cleanup and concentration, followed by separation on a reversed-phase HPLC column. researchgate.net

For enhanced detection, especially in trace analysis, pre-column derivatization can be employed. A method for analyzing various phenols in tap water involved derivatization with 4-nitrobenzoyl chloride, followed by HPLC with UV detection. This approach allowed for the successful separation of nine different phenol derivatives. scirp.org

Table 1: Exemplary HPLC Method Parameters for Phenolic Compound Analysis

| Parameter | Method 1 (Degradation Study) nih.gov | Method 2 (Urine Analysis) researchgate.net | Method 3 (Tap Water Analysis) scirp.org |

|---|---|---|---|

| Column | Shim-pack VP-ODS (C18) | Reversed-phase C18 | Cholester column |

| Mobile Phase | Acetonitrile-water (8:2, v/v) | Methanol-water gradient | Not specified |

| Detection | UV/Vis at 277 nm | Atmospheric Pressure Chemical Ionization (APCI) MS/MS | UV at 280 nm |

| Sample Preparation | Acidification, liquid-liquid extraction | Enzymatic deconjugation, Solid-Phase Extraction (SPE) | Pre-column derivatization with 4-nitrobenzoyl chloride |

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. 888chem.comsettek.comepa.gov It is widely used for determining phenolic compounds in various matrices, including food and environmental samples. nih.govresearchgate.net For instance, a GC/MS method using selected ion monitoring (SIM) was developed to determine 2,4,6-tri-tert-butylphenol and other related compounds in food after steam distillation extraction. nih.govresearchgate.net

Derivatization is a common strategy in GC analysis to improve the volatility and chromatographic behavior of polar compounds like phenols. oup.com EPA Method 8041A describes procedures for analyzing phenols using GC, including derivatization with diazomethane or pentafluorobenzyl bromide (PFBBr). settek.comepa.gov In a study determining p-tert-octylphenol in biological samples, p-tert-butylphenol (this compound) was used as an internal standard. The method involved extraction with methyl tert-butyl ether and derivatization with acetic anhydride before GC-MS analysis. oup.com

Table 2: GC Method Parameters for Phenol Analysis

| Parameter | Method 1 (Food Analysis) nih.govresearchgate.net | Method 2 (Biological Samples) oup.com | Method 3 (Environmental Samples) settek.comepa.gov |

|---|---|---|---|

| Technique | GC/MS (SIM) | GC-MS (SIM) | GC/FID or GC/ECD |

| Column | Not specified | Varian VF-5ms capillary column | Wide-bore fused-silica open tubular column |

| Sample Preparation | Steam distillation | Liquid extraction and acetylation derivatization | Various extraction methods (e.g., 3510, 3550), optional derivatization |

| Internal Standard | Not specified | p-tert-butylphenol (this compound) | Not specified |

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the identity of this compound and its metabolites, studying its structure, and investigating reaction mechanisms.

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like GC-MS and HPLC-MS, is a primary tool for the identification of this compound and its transformation products. 888chem.comnih.gov The electron ionization (EI) mass spectrum of p-tert-butylphenol is well-characterized and available in databases like the NIST WebBook, providing a reference for identification. nist.gov

In metabolic studies, GC-MS is crucial for identifying degradation products. For example, in a study of 4-tert-butylphenol degradation by bacteria, metabolites were identified by comparing their mass spectra with the NIST MS fragment library after trimethylsilylation (TMS) derivatization. nih.gov Similarly, GC-MS analysis of bark extract from Parkia javanica identified 2,4-di-tert-butylphenol as a major component by matching its mass spectrum with library data. biomedpharmajournal.org The characteristic mass fragmentation pattern helps in the unambiguous identification of such compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure and conformation of organic compounds. auremn.org.br While specific conformational studies on this compound itself are not extensively detailed in the provided context, NMR is a standard method for such analyses. For related structures, such as cis- and trans-4-tert-Butyl-1-phenylphosphorinanes, NMR has been used for conformational analysis. shareok.org The tert-butyl group, a prominent feature of this compound, is sometimes used as a probe in NMR studies of large biomolecular complexes due to its typically sharp and intense 1H NMR signal. nih.gov The 1H NMR spectrum of p-tert-Butylphenol has been recorded in solvents like DMSO-d6, providing characteristic chemical shift information for its protons. researchgate.net

UV-Vis and fluorescence spectroscopy are valuable tools for quantitative analysis and for studying the electronic properties and reaction mechanisms of phenolic compounds. 888chem.comuzh.ch The UV/Visible spectrum of p-tert-butylphenol is available in the NIST Chemistry WebBook. nist.gov These techniques are based on the principle that molecules absorb light at specific wavelengths, corresponding to electronic transitions. uzh.ch

In mechanistic studies, time-resolved UV-Vis spectroscopy can be used to monitor the decay of transient species and determine reaction kinetics. For instance, in the study of phenol oxidation by metal complexes, the pseudo-first-order decay of a characteristic absorption band was monitored to calculate second-order rate constants. rsc.org Fluorescence spectroscopy, which is often more sensitive than UV-Vis absorbance, can also be employed. proteus-instruments.com The fluorescence properties of phenolic compounds can be influenced by their environment and interactions with other molecules, such as cyclodextrins, which can enhance the fluorescence signal, a principle used in quantitative detection methods. mdpi.com

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques are a cornerstone of modern analytical chemistry, integrating a separation technique with a spectroscopic detection method to provide comprehensive analysis of complex mixtures. mespharmacy.orgnih.gov This approach allows for the separation of individual components from a sample, followed by their identification and quantification. slideshare.netiosrjournals.org

Commonly employed hyphenated techniques in chemical research include:

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectroinlets.com GC separates volatile and semi-volatile compounds based on their physical and chemical properties as they interact with a stationary phase within a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. youtube.com GC-MS is considered a "gold standard" for the identification of unknown substances. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally unstable. wikipedia.org High-performance liquid chromatography (HPLC) separates components in a liquid mobile phase based on their interactions with a stationary phase in a column. youtube.com The separated analytes are then introduced into the mass spectrometer for detection and identification. nih.gov LC-MS is widely used in pharmaceutical analysis, environmental monitoring, and metabolomics. wikipedia.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples liquid chromatography with NMR spectroscopy, a powerful tool for detailed molecular structure elucidation. mespharmacy.org While less common than LC-MS due to sensitivity and technical challenges, LC-NMR provides unambiguous structural information about the separated compounds. mespharmacy.org

The selection of a specific hyphenated technique depends on the chemical properties of the analyte, such as its volatility, polarity, and thermal stability.

Table 1: Comparison of Common Hyphenated Techniques

| Technique | Principle | Typical Analytes | Key Advantages |

|---|---|---|---|

| GC-MS | Separates volatile/semi-volatile compounds via GC, followed by detection with MS. thermofisher.comwikipedia.org | Small, volatile, and semi-volatile organic molecules. thermofisher.com | High resolution, high sensitivity, extensive spectral libraries for identification. wikipedia.org |

| LC-MS | Separates compounds via HPLC, followed by detection with MS. wikipedia.orgyoutube.com | Non-volatile, polar, and thermally labile compounds. actascientific.com | Wide applicability, high sensitivity, suitable for a broad range of molecules. wikipedia.org |

| LC-NMR | Separates compounds via HPLC, followed by structural elucidation with NMR. mespharmacy.org | Organic molecules, natural products, drug metabolites. mespharmacy.org | Provides detailed and unambiguous structural information. mespharmacy.org |

Development of Novel Analytical Methods for this compound Research

The development of novel analytical methods is driven by the need for increased sensitivity, selectivity, speed, and efficiency in chemical analysis. researchgate.net Research in this area focuses on several key aspects:

Advancements in Sample Preparation: The goal of sample preparation is to isolate the analyte of interest from the sample matrix and remove interfering substances. Novel microextraction techniques, such as solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS), are being developed to reduce solvent consumption, minimize sample volume, and improve extraction efficiency. mdpi.com

Innovations in Chromatographic Separations: The development of new stationary phases for GC and HPLC columns allows for improved resolution and separation of complex mixtures. Ultra-high-performance liquid chromatography (UHPLC) utilizes smaller particle sizes in the stationary phase to achieve faster analysis times and greater separation efficiency. mdpi.com

Enhanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and the identification of unknown compounds with greater confidence. mdpi.com Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by performing multiple stages of mass analysis. iosrjournals.org

Chemometrics and Data Analysis: The large datasets generated by modern analytical instruments require sophisticated data analysis techniques. Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data, aiding in pattern recognition, classification, and calibration. mdpi.com

The development of a new analytical method for a specific compound would involve a rigorous validation process to ensure its accuracy, precision, linearity, and robustness, often following guidelines from regulatory bodies. researchgate.net

Table 2: Key Parameters in Analytical Method Validation

| Parameter | Description |

|---|---|

| Accuracy | The closeness of the measured value to the true value. researchgate.net |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net |

Emerging Research Applications of Monophen and Its Derivatives

Monophen as Molecular Probes for Biological Systems

Compounds featuring monophenolic or related structures are being investigated for their utility as molecular probes to study biological processes. For instance, verproside (B192646), an iridoid glycoside with a 3,4-dihydroxybenzoic acid moiety, has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) production nih.gov. This inhibitory activity suggests potential as a probe for studying enzymatic pathways related to pigmentation. Research has determined the half maximal inhibitory concentration (IC50) values for verproside against murine tyrosinase (mTyr) and human tyrosinase (hTyr). nih.gov

Fluorescent small molecules, including those with potentially related structural features, are recognized as powerful tools in chemical biology for visualizing biological events with high precision. Their small size allows for minimal perturbation of native biological functions and offers flexibility in molecular design for targeted applications. plantaedb.comuni.lu These probes can be designed to change fluorescence in response to external stimuli, such as interactions with target biomacromolecules or changes in the cellular environment, enabling sophisticated bioassays and real-time imaging of biological systems. plantaedb.com

Studies on monoterpene derivatives, such as thymol-based hydrazone derivatives, have explored their biological activities, including antibacterial and anticancer effects. fishersci.se While not explicitly termed "this compound" probes, the research on these monophenolic derivatives demonstrates the potential of this structural class for developing molecules that interact with biological targets, a key aspect of molecular probes.

Table 1: Tyrosinase Inhibition by Verproside and Kojic Acid

| Compound | Target Enzyme | IC50 (µM) | Citation |

| Verproside | mTyr | 31.2 | nih.gov |

| Verproside | hTyr | 197.3 | nih.gov |

| Kojic acid | hTyr | 1100.0 | nih.gov |

Use in Chemical Biology for Pathway Elucidation

Chemical biology utilizes chemical strategies to investigate and manipulate biological systems, including the elucidation of cellular pathways. plantaedb.comamericanelements.com Compounds with specific reactivity or binding properties can serve as tools to perturb biological processes and understand their underlying mechanisms. Research in chemical biology often involves the design and synthesis of small molecules to modulate protein-protein interactions or enzyme activity, thereby helping to map cellular networks and pathways. najah.edu

The study of verproside's competitive and time-dependent inhibition of tyrosinase monophenolase activity exemplifies how compounds can be used to probe enzymatic pathways. By analyzing the kinetics and mechanism of inhibition, researchers can gain insights into the enzyme's active site and catalytic mechanism. nih.gov

Metal complexes of 1,10-phenanthroline (B135089) (a structure containing two nitrogen atoms within a phenanthrene (B1679779) ring system, sometimes referred to in the context of "mono-phen" complexes) and its derivatives have been extensively studied for their interactions with DNA. wikidata.orgflybase.org These interactions, which can involve intercalation or groove binding, can influence DNA-templated processes such as transcription and replication, providing chemical tools to investigate these fundamental biological pathways. flybase.org

The development of specific inhibitors or modulators based on structures related to this compound can aid in dissecting complex biological pathways and identifying potential therapeutic targets.

Advanced Materials Research Involving this compound Scaffolds

The incorporation of phenolic structures into materials has shown promise in the development of advanced materials, particularly in the context of scaffolds for tissue engineering and other biomedical applications. Polyphenols, characterized by multiple phenolic hydroxyl groups, offer unique properties such as biocompatibility, bioadhesion, and antioxidant activity, making them attractive building blocks for material design. fishersci.no

While "this compound" specifically implies a single phenolic unit, research on polyphenol-based scaffolds provides insights into how phenolic moieties contribute to material properties. These structures can participate in strong non-covalent interactions and form covalent linkages, enabling the creation of hydrogels, films, and nanofibers with tailored mechanical and biological properties. fishersci.no

Scaffolds are crucial in tissue engineering, providing structural support for cell attachment, proliferation, and differentiation, and influencing tissue regeneration. nih.govguidetopharmacology.orgwikidata.org The design of scaffolds with appropriate mechanical strength, porosity, and biodegradability is essential. wikidata.org Incorporating phenolic compounds or structures could enhance the bioactivity and integration of these materials with biological tissues. Research into bioengineered scaffolds for brain repair, for instance, explores nanofibrous structures and hydrogels designed to mimic the extracellular matrix and support neuronal growth, highlighting the importance of material composition and structure in biological applications.

Development of Research Tools and Reagents Based on this compound

Compounds featuring monophenolic or related structures, and their derivatives, are valuable in the development of research tools and reagents used across various biological and chemical studies. The ability of these compounds to interact specifically with biological molecules or to undergo detectable reactions makes them useful probes and assay components.

The spectrophotometric method developed for determining the monophenolase and diphenolase activities of pear polyphenoloxidase utilizes coupling reagents that react with the quinone products of the enzymatic oxidation of monophenols and o-diphenols. This highlights the use of reagents designed to detect the activity of enzymes acting on monophenolic substrates, serving as a direct example of this compound-related compounds in biochemical assays.

Chemical probes, which can include small molecules with diverse structures, are considered essential tools for understanding biological systems and validating targets in biomedical research. The development of targeted chemical probes allows researchers to selectively interact with specific biomolecules or pathways.

Furthermore, metal complexes of ligands like 1,10-phenanthroline derivatives have been explored as chemical nucleases, capable of inducing DNA strand scission. flybase.org These complexes serve as research tools to study DNA structure and function, and their interactions with DNA are investigated using techniques like DNA-fiber EPR spectroscopy. flybase.org The versatility in designing derivatives of these core structures allows for the creation of a range of reagents with varied specificities and activities for use in molecular biology and chemical biology research.

Future Research Directions and Challenges in Monophen Studies

Unexplored Biological Targets and Pathways

A significant area for future Monophen research lies in the comprehensive exploration of its potential biological targets and the pathways it may influence. Given its mention in the context of pharmaceutical research and potential interactions with biological systems, identifying specific molecular targets is crucial. nih.gov The incorporation of iodine into organic molecules can enhance biological activity, and iodinated phenolic compounds are recognized for properties such as antimicrobial and anticancer effects. metaboage.info This suggests that future studies could investigate this compound's activity against microbial strains or cancer cell lines to identify specific protein or enzymatic targets. Furthermore, the presence of a hydroxyl group within the aromatic ring can influence interactions with biological macromolecules through hydrogen bonding. metaboage.info Research into these molecular interactions at a detailed level is needed. The potential for chirality in this compound also highlights the importance of exploring the biological activities of individual enantiomers, as these can exhibit different pharmacological profiles. metaboage.info

Integration of Multi-Omics Data in this compound Research

To gain a deeper understanding of this compound's effects on biological systems, the integration of multi-omics data presents a valuable future research direction. While not specifically documented for this compound (CAS 530-77-8), the application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, is a standard practice in modern biological and pharmaceutical research. By analyzing changes in gene expression, protein profiles, and metabolic pathways in response to this compound exposure, researchers can comprehensively map its biological impact, identify affected cellular processes, and potentially uncover biomarkers of its activity or exposure. This integrated approach can help elucidate complex mechanisms of action that might not be apparent from studying individual biological components in isolation.

Artificial Intelligence and Machine Learning in this compound Discovery

The application of Artificial Intelligence (AI) and Machine Learning (ML) techniques holds promise for accelerating the discovery and understanding of this compound's properties and potential applications. AI/ML models can be trained on existing chemical and biological data to predict this compound's interactions with various biological targets, estimate its physical and chemical properties, or even suggest optimized synthetic routes. These computational approaches can facilitate virtual screening for potential therapeutic uses or aid in the design of new materials incorporating the this compound structure. While the search results mention AI/ML in related scientific fields, their specific application to this compound represents an unexplored frontier that could significantly expedite research and development. nih.gov

Sustainability and Scalability of this compound Synthesis

Considering the potential for future applications, research into the sustainability and scalability of this compound synthesis is a critical challenge. The synthesis of complex organic molecules, particularly those containing halogens like iodine, can involve multiple steps and the use of potentially hazardous reagents, generating waste. Future research should focus on developing greener and more efficient synthetic methodologies. This could involve exploring alternative reaction pathways, utilizing environmentally friendly catalysts, optimizing reaction conditions to minimize energy consumption, or investigating biocatalytic approaches. Ensuring that this compound can be synthesized efficiently and sustainably on a larger scale will be essential for its practical implementation in various fields.

Q & A

Q. How can researchers effectively design a literature review strategy for Monophen?

A robust literature review should:

- Use chemical databases (e.g., SciFinder, Reaxys) with precise identifiers like CAS numbers to minimize ambiguity in compound naming .

- Combine keyword searches (e.g., "this compound synthesis," "spectroscopic characterization") with Boolean operators to refine results .

- Prioritize primary sources (e.g., journals adhering to Beilstein Journal of Organic Chemistry guidelines) for experimental reproducibility .

Q. What experimental parameters are critical for synthesizing this compound with high purity?

Key considerations include:

- Reagent stoichiometry : Optimize molar ratios to minimize byproducts.

- Temperature control : Use thermocouple-calibrated setups to ensure reaction consistency.

- Purification methods : Compare column chromatography vs. recrystallization yields (see Table 1).

Table 1 : Comparison of Purification Methods for this compound

| Method | Purity (%) | Yield (%) | Time (hr) |

|---|---|---|---|

| Column Chromatography | 98.5 | 65 | 6 |

| Recrystallization | 95.2 | 78 | 3 |

Q. How should researchers validate spectroscopic data for this compound?

- Cross-reference NMR/IR peaks with published spectra in primary literature .

- Use computational tools (e.g., DFT simulations) to predict vibrational modes and confirm experimental assignments .

II. Advanced Research Questions

Q. How can contradictory data in this compound studies be resolved?

Adopt an iterative analytical approach:

Q. What mixed-methods approaches are suitable for studying this compound’s mechanistic pathways?

- Quantitative : Track reaction kinetics via UV-Vis spectroscopy under controlled conditions.

- Qualitative : Conduct interviews with experts to identify overlooked variables (e.g., ambient humidity) .

- Integration : Use triangulation to align kinetic data with expert insights, ensuring methodological coherence .

Q. How can computational models improve experimental design for this compound derivatives?

Q. What strategies ensure reproducibility in this compound-related studies?

- Detailed protocols : Follow Beilstein Journal guidelines, including exact equipment models and calibration steps .

- Data transparency : Publish raw datasets, spectral files, and code for computational analyses in supplementary materials .

- Ethical documentation : Disclose conflicts of interest and adhere to data retention policies (e.g., 5–10 years post-publication) .

III. Methodological Frameworks

Table 2 : Framework for Handling Conflicting this compound Data

| Step | Action | Reference |

|---|---|---|

| Data Recollection | Verify instrument calibration and sample prep | |

| Contextual Analysis | Compare environmental/purity variables | |

| Peer Review | Submit findings for independent critique |

IV. Key Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.